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Compound of Interest

Compound Name: 1,4-Thiazepane hydrochloride

Cat. No.: B1167864

For Researchers, Scientists, and Drug Development Professionals

The seven-membered 1,4-thiazepane scaffold is a significant heterocyclic motif in medicinal
chemistry, appearing in a range of biologically active compounds. Understanding the three-
dimensional structure of these molecules is crucial for rational drug design and for developing
structure-activity relationships. While crystallographic data on 1,4-thiazepane hydrochloride
derivatives are not readily available in the public domain, this guide provides a comparative
analysis of the crystal structures of a neutral 1,4-diazepane derivative and a hydrochloride salt
of a related seven-membered heterocyclic amine. This comparison illustrates the
conformational changes and packing arrangements that can be expected upon salt formation.

Comparison of Crystallographic Data

Due to the limited availability of crystal structure data for 1,4-thiazepane hydrochloride, this
section presents a comparison between a neutral N-substituted 1,4-diazepan-5-one and the
hydrochloride salt of a substituted azepane. This serves as a representative model to
understand the structural implications of protonation and hydrochloride salt formation in a
seven-membered heterocyclic ring system.
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2,7-bis(4-
chlorophenyl)-3,3- Azelastine Hydrochloride

Parameter . . L
dimethyl-1,4-diazepan-5- (an azepane derivative)
one

Chemical Formula C19H20CI2N20 C22H25CI2N30O

Crystal System Monoclinic Monoclinic

Space Group P21/n P2i/c

a (A) 18.2076 (8) 11.334 (1)

b (A) 14.2859 (6) 10.889 (1)

c (A) 10.2713 (5) 18.139 (2)

a (%) 90 90

B (°) 98.245 (1) 106.31 (1)

16 90 90

Volume (A3) 2644.1 (2) 2146.1 (4)

VA 4 4

Key Conformational Features

The seven-membered 1,4-
diazepane ring adopts a chair

conformation.

The azepane ring is in a

twisted-chair conformation.

Hydrogen Bonding

Intermolecular N-H---O

hydrogen bonds form dimers.

The protonated azepane
nitrogen forms a hydrogen
bond with the chloride ion (N*-
H---CI0).

Experimental Protocols

The following sections detail the synthetic and analytical procedures relevant to the study of

1,4-thiazepane derivatives.

Synthesis of 1,4-Thiazepane Derivatives
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A common route to the 1,4-thiazepane core involves the cyclization of appropriate linear
precursors. One established method is the reaction of cysteamine with a,3-unsaturated esters.

e Materials: Cysteamine, a,3-unsaturated ester (e.g., ethyl acrylate), solvent (e.g., methanol),
base (e.g., sodium methoxide).

e Procedure:

o

Cysteamine is dissolved in methanol under an inert atmosphere.

o A solution of sodium methoxide in methanol is added, and the mixture is stirred at room
temperature.

o The a,B-unsaturated ester is added dropwise to the reaction mixture.

o The reaction is stirred at room temperature for several hours to days, with progress
monitored by thin-layer chromatography (TLC).

o Upon completion, the solvent is removed under reduced pressure.

o The residue is purified by column chromatography on silica gel to yield the desired 1,4-
thiazepan-5-one derivative.

e Reduction to 1,4-Thiazepane: The resulting thiazepanone can be reduced to the
corresponding 1,4-thiazepane using a suitable reducing agent such as lithium aluminum
hydride (LiAIH4) in an anhydrous solvent like tetrahydrofuran (THF).

Formation of Hydrochloride Salts
For the preparation of the hydrochloride salt for crystallization and further studies:

o Materials: The synthesized 1,4-thiazepane derivative, ethereal hydrogen chloride (HCI)
solution or HCI gas, anhydrous solvent (e.qg., diethyl ether, isopropanol).

e Procedure:

o The purified 1,4-thiazepane derivative is dissolved in a minimal amount of anhydrous
diethyl ether.
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o An ethereal solution of HCI is added dropwise with stirring until precipitation is complete.

o The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under
vacuum to yield the hydrochloride salt.

Single-Crystal X-ray Diffraction Analysis

o Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common
solvent systems include ethanol, methanol, or mixtures such as dichloromethane/hexane.

o Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction
data are collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-
ray source (e.g., Mo Ka or Cu Ka radiation).

 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and space group. The crystal structure is solved using direct
methods or Patterson methods and then refined using full-matrix least-squares on F2. All
non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in
calculated positions and refined using a riding model.

Visualizations
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Caption: Experimental workflow for the synthesis and crystal structure analysis of 1,4-
thiazepane derivatives.
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[https://www.benchchem.com/product/b1167864+#crystal-structure-analysis-of-1-4-
thiazepane-hydrochloride-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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